N-Phenylthiophene-2-sulfonamide: Structural Dynamics, Catalytic Synthesis, and Pharmacological Applications
N-Phenylthiophene-2-sulfonamide: Structural Dynamics, Catalytic Synthesis, and Pharmacological Applications
Executive Summary
As drug development pivots toward highly functionalized, metabolically stable pharmacophores, the strategic replacement of standard benzenoid rings with heteroaromatic bioisosteres has become a cornerstone of medicinal chemistry. N-Phenylthiophene-2-sulfonamide (CAS: 39810-46-3) represents a critical structural scaffold where the electron-rich thiophene heterocycle is coupled to an aniline derivative via a sulfonamide linkage. This unique push-pull electronic environment not only enhances lipophilicity and alters metabolic clearance rates but also serves as a highly versatile intermediate for synthesizing advanced therapeutics, including Clathrin-mediated endocytosis (CME) inhibitors and integrin agonists.
This whitepaper provides an authoritative, in-depth technical guide on the physicochemical profiling, green catalytic synthesis, and pharmacological utility of N-phenylthiophene-2-sulfonamide, designed for researchers and application scientists requiring robust, self-validating experimental workflows.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of N-phenylthiophene-2-sulfonamide is defined by the sulfonamide group ( −SO2NH− ) acting as an electronic bridge. The strong electron-withdrawing nature of the sulfonyl moiety pulls electron density from the thiophene ring, rendering the N-H proton relatively acidic. This acidity is a critical parameter for its ability to form hydrogen bonds within target protein active sites.
Quantitative Physicochemical Data
The following parameters summarize the core physical and chemical properties of the compound, providing a baseline for analytical validation 1.
| Property | Value |
| IUPAC Name | N-phenylthiophene-2-sulfonamide |
| CAS Number | 39810-46-3 |
| Molecular Formula | C10H9NO2S2 |
| Molecular Weight | 239.31 g/mol |
| Exact Mass | 239.0075 Da |
| Melting Point | 86 – 87 °C |
| SMILES | O=S(=O)(Nc1ccccc1)c2cccs2 |
Synthetic Methodologies & Mechanistic Workflows
Historically, sulfonamides were synthesized via the direct reaction of sulfonyl chlorides with amines in pyridine. However, this classical approach is severely limited by the genotoxicity of intermediates, low flash points, and significant organotoxicity 2. To circumvent these issues, modern synthetic workflows utilize transition-metal catalysis under green conditions.
Protocol: Copper-Catalyzed C-N Radical Coupling
This protocol details the synthesis of N-phenylthiophene-2-sulfonamide from stable, commercially available sodium sulfinates. The methodology is designed as a self-validating system : the precise control of radical generation ensures that off-target oxidation is minimized, directly correlating the yield to the efficacy of the protonation step.
Step 1: Substrate Activation (Protonation)
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Action: Dissolve 1.0 mmol of aniline and 1.2 mmol of sodium thiophene-2-sulfinate in 5 mL of a green solvent (e.g., isopropyl acetate) supplemented with 2.0 equivalents of acetic acid.
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Causality: Acetic acid is strictly required to protonate the aniline, forming an anilinium cation. This suppresses the nucleophilicity of the amine lone pair, preventing premature, off-target N-oxidation and directing the molecule exclusively toward the radical coupling pathway 2.
Step 2: Radical Generation (Oxidation)
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Action: Introduce 2.0 equivalents of sodium persulfate ( Na2S2O8 ) to the reaction vessel and heat to 80 °C.
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Causality: Thermal activation of the persulfate anion generates highly reactive sulfate radical anions. These radicals selectively abstract an electron from the anilinium cation, generating a transient anilinium radical with a half-life optimized for intermolecular trapping 2.
Step 3: Catalytic Cycle Initiation
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Action: Add 10 mol% of a Copper(II) salt catalyst.
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Causality: The Cu(II) species acts as a single-electron oxidant for the sodium thiophene-2-sulfinate, converting it into a thiophene-2-sulfonyl radical. The simultaneous generation of both the anilinium and sulfonyl radicals in close proximity drives the thermodynamically favorable C-N cross-coupling 2.
Step 4: Deprotonation and Isolation
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Action: Quench the reaction with water, perform liquid-liquid extraction with ethyl acetate, and purify via silica gel column chromatography (Hexane/Ethyl Acetate = 5/1).
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Causality: The initial coupling product is an N-protonated sulfonamide. The aqueous workup facilitates the final deprotonation step, yielding the neutral N-phenylthiophene-2-sulfonamide as a yellow/white solid 2.
Fig 1: Mechanistic pathway of Cu-catalyzed C-N radical coupling for sulfonamide synthesis.
(Note: An alternative self-validating protocol utilizes Iron-catalyzed N-arylsulfonamide formation directly from nitroarenes, entirely bypassing the use of genotoxic anilines 3.)
Analytical Characterization
Validation Checkpoint: The success of the radical coupling and complete deprotonation is immediately validated by Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic shift of the thiophene protons alongside the distinct aromatic splitting pattern of the phenyl ring confirms structural integrity.
The following table summarizes the expected 1H and 13C NMR shifts for purified N-phenylthiophene-2-sulfonamide (recorded in CDCl3 ) 4.
| Nucleus | Shift ( δ , ppm) | Multiplicity & Coupling | Assignment |
| 1H | 7.48 - 7.46 | m, 2H | Thiophene protons |
| 1H | 7.23 | t, J = 7.3 Hz, 2H | Phenyl meta-protons |
| 1H | 7.16 | d, J = 7.7 Hz, 3H | Phenyl ortho/para-protons |
| 1H | 6.95 | t, J = 6.8 Hz, 1H | Thiophene proton |
| 13C | 138.8, 135.2, 133.2, 131.9, 129.7, 128.0, 126.4, 122.7 | - | Aromatic carbons |
Pharmacological Relevance & Target Interactions
While classical sulfonamides are predominantly recognized for their bacteriostatic effects via folic acid synthesis inhibition, the N-phenylthiophene-2-sulfonamide scaffold has been co-opted for highly specific eukaryotic targets.
Clathrin-Mediated Endocytosis (CME) Inhibition
Halogenated derivatives of this scaffold, most notably ES9-17 (5-Bromo-N-phenylthiophene-2-sulfonamide), function as potent inhibitors of Clathrin-mediated endocytosis 5. The thiophene sulfonamide core provides the necessary steric bulk and hydrogen-bonding geometry to target the clathrin heavy chain (CHC). By binding to CHC, the compound induces a structural blockade that prevents the dynamic assembly of the clathrin lattice, thereby arresting vesicle invagination at the plasma membrane.
Integrin Agonism
Furthermore, functionalized N-phenylthiophene-2-sulfonamides have been patented as integrin agonists. These compounds enhance the binding affinity of integrin-expressing cells to specific ligands (e.g., α4β1 , α5β1 ), modulating cellular adhesion pathways critical in tissue engineering and immunological targeting 6.
Fig 2: Pharmacological blockade of Clathrin-Mediated Endocytosis by thiophene sulfonamides.
References
- Title: N-phenylthiophene-2-sulfonamide (C10H9NO2S2)
- Source: jsynthchem.
- Source: acs.
- Source: medkoo.
- Source: google.com (Patents)
- Source: acs.
Sources
- 1. PubChemLite - N-phenylthiophene-2-sulfonamide (C10H9NO2S2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. medkoo.com [medkoo.com]
- 6. US20150291571A1 - Agonists that enhanced binding of integrin-expressing cells to integrin receptors - Google Patents [patents.google.com]
